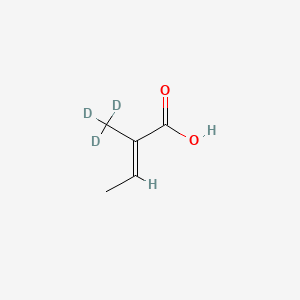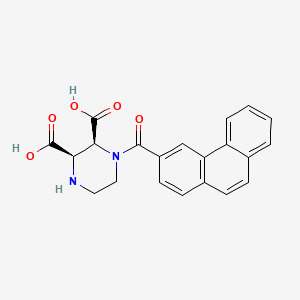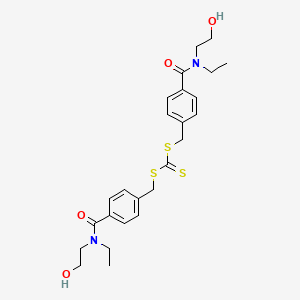
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate is a chemical compound with the molecular formula C25H32N2O4S3 and a molecular weight of 520.73 g/mol . It is primarily used in research and industrial applications, particularly in the field of polymer science for RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization .
Vorbereitungsmethoden
The synthesis of Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate involves multiple steps. One common synthetic route includes the reaction of 4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl chloride with carbon disulfide and a base to form the trithiocarbonate structure . The reaction conditions typically involve maintaining a controlled temperature and using inert atmosphere conditions to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Analyse Chemischer Reaktionen
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trithiocarbonate group into thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trithiocarbonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate is widely used in scientific research, particularly in:
Polymer Chemistry: It serves as a chain transfer agent in RAFT polymerization, allowing for precise control over polymer chain length and architecture.
Biological Studies: The compound is used in the synthesis of biocompatible polymers for drug delivery systems and tissue engineering.
Industrial Applications: It is employed in the production of specialty polymers with tailored properties for various industrial uses.
Wirkmechanismus
The mechanism of action of Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a mediator, allowing for the controlled growth of polymer chains by transferring the active radical species between polymer chains . This process ensures uniform polymer chain lengths and reduces the occurrence of unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
Bis(4-(ethyl(2-hydroxyethyl)carbamoyl)benzyl) carbonotrithioate is unique due to its specific structure and functionality. Similar compounds include:
- 4-Cyano-4-dodecylsulfanylcarbothioylsulfanylpentanoic acid
- Ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-phenylacetate
- 1-cyanoethyl dodecyl carbonotrithioate
- Tert-butyl dodecyl carbonotrithioate
These compounds share similar trithiocarbonate functionalities but differ in their specific substituents and applications . This compound stands out due to its use in RAFT polymerization and its specific molecular structure .
Eigenschaften
Molekularformel |
C25H32N2O4S3 |
|---|---|
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
N-ethyl-4-[[4-[ethyl(2-hydroxyethyl)carbamoyl]phenyl]methylsulfanylcarbothioylsulfanylmethyl]-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C25H32N2O4S3/c1-3-26(13-15-28)23(30)21-9-5-19(6-10-21)17-33-25(32)34-18-20-7-11-22(12-8-20)24(31)27(4-2)14-16-29/h5-12,28-29H,3-4,13-18H2,1-2H3 |
InChI-Schlüssel |
FGVWDNVWHLESAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCO)C(=O)C1=CC=C(C=C1)CSC(=S)SCC2=CC=C(C=C2)C(=O)N(CC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


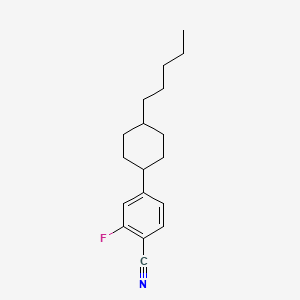

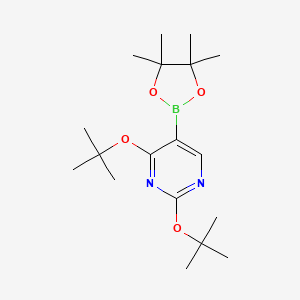
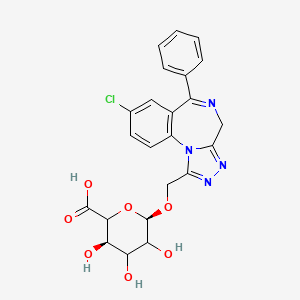
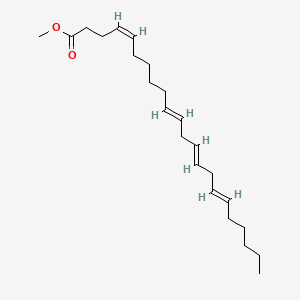
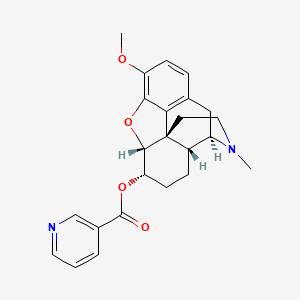
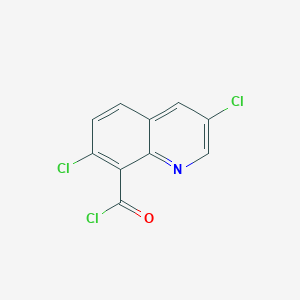
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)


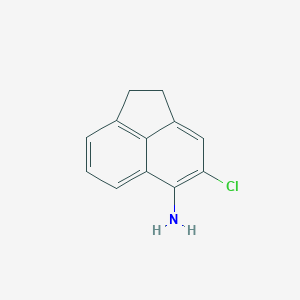
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
